Cas no 134767-82-1 (2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid)
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid는 스피로 화합물 계열에 속하는 유기 화합물로, 독특한 구조적 특성을 지닙니다. 이 화합물은 1,4-옥사티에인 고리와 스피로 결합을 포함하고 있어 높은 화학적 안정성과 반응성을 동시에 나타냅니다. 특히, 아세트산 기(-COOH)가 결합된 구조는 다양한 유도체 합성에 활용될 수 있는 잠재력을 보여줍니다. 이 화합물은 약물 개발 및 고분자 소재 연구에서 중간체로 사용될 가능성이 있으며, 복잡한 이종원자 고리 시스템으로 인해 생체 활성 물질 설계에 유용할 수 있습니다.

134767-82-1 structure
상품 이름:2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid
CAS 번호:134767-82-1
MF:C9H12O4S
메가와트:216.254181861877
MDL:MFCD24480129
CID:2902938
PubChem ID:11333398
2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid
- {2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid
- EN300-261613
- Z1508927858
- 2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid
- 2-(2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl)acetic acid
- 2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}aceticacid
- AKOS033905289
- G51757
- 134767-82-1
- JFA76782
-
- MDL: MFCD24480129
- 인치: InChI=1S/C9H12O4S/c10-7(11)5-6-8(12)13-9(14-6)3-1-2-4-9/h6H,1-5H2,(H,10,11)
- InChIKey: KZPNJNAEUVMDMA-UHFFFAOYSA-N
계산된 속성
- 정밀분자량: 216.04563003Da
- 동위원소 질량: 216.04563003Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 2
- 복잡도: 270
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.3
- 토폴로지 분자 극성 표면적: 88.9Ų
2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261613-2.5g |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95.0% | 2.5g |
$1034.0 | 2025-03-21 | |
Chemenu | CM469126-250mg |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95%+ | 250mg |
$279 | 2023-01-19 | |
Enamine | EN300-261613-1.0g |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95.0% | 1.0g |
$528.0 | 2025-03-21 | |
Enamine | EN300-261613-10.0g |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95.0% | 10.0g |
$2269.0 | 2025-03-21 | |
1PlusChem | 1P01C5CR-5g |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95% | 5g |
$1953.00 | 2023-12-22 | |
A2B Chem LLC | AW45627-5g |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95% | 5g |
$1646.00 | 2024-04-20 | |
Aaron | AR01C5L3-50mg |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95% | 50mg |
$164.00 | 2025-02-09 | |
Aaron | AR01C5L3-1g |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95% | 1g |
$751.00 | 2025-02-09 | |
Aaron | AR01C5L3-5g |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95% | 5g |
$2129.00 | 2025-02-09 | |
A2B Chem LLC | AW45627-250mg |
2-{2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid |
134767-82-1 | 95% | 250mg |
$263.00 | 2024-04-20 |
2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid 관련 문헌
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
3. Back matter
-
4. Book reviews
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
134767-82-1 (2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid) 관련 제품
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:134767-82-1)2-{2-oxo-1-oxa-4-thiaspiro4.4nonan-3-yl}acetic acid

순결:99%
재다:1g
가격 ($):536.0